5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique structure combining a benzodioxin ring with a hydrazinylidene and diazinane trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with hydrazine derivatives under controlled conditions to form the hydrazinylidene intermediate. This intermediate is subsequently cyclized with appropriate reagents to yield the final diazinane trione structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with optimized reaction conditions and purification techniques could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxin ring or the hydrazinylidene moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted benzodioxin or hydrazinylidene compounds.
Scientific Research Applications
5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acid
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
Uniqueness
What sets 5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-1,3-diazinane-2,4,6-trione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-6-hydroxy-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c17-10-9(11(18)14-12(19)13-10)16-15-6-1-2-7-8(5-6)21-4-3-20-7/h1-2,5H,3-4H2,(H3,13,14,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIFDSDHBWKRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=NC3=C(NC(=O)NC3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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